molecular formula C10H20O B1582152 4-Decanone CAS No. 624-16-8

4-Decanone

Cat. No. B1582152
Key on ui cas rn: 624-16-8
M. Wt: 156.26 g/mol
InChI Key: MKJDUHZPLQYUCB-UHFFFAOYSA-N
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Patent
US06166264

Procedure details

The procedure of Example 1 was repeated, except that a mixture of 1-decanol (0.5 millimole) and 4-decanol (0.5 millimole) was used instead of 1-decanol, to give 1-decanal (yield 83%), and 4-decanone (yield 3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
83%
Yield
3%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:12][CH2:13][CH2:14][CH:15]([OH:22])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>>[CH:1](=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:12][CH2:13][CH2:14][C:15](=[O:22])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(CCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%
Name
Type
product
Smiles
CCCC(CCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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